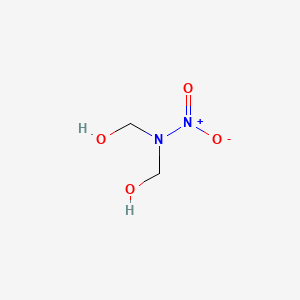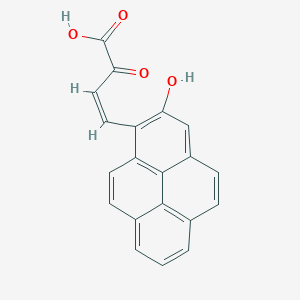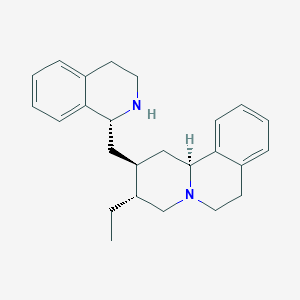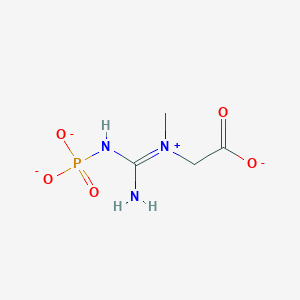
N-phosphocreatinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.
科学的研究の応用
1. Noninvasive Study of Metabolism in Cutaneous Tissue
N-Phosphocreatine is significant in studying skin metabolism. The use of human in vivo phosphorus (31P) magnetic resonance spectroscopy, which identifies phosphocreatine as a major energy phosphometabolite in human skin, can facilitate understanding of the pathophysiology of skin diseases and have clinical applications in dermatology and cutaneous surgery (Zemtsov, Ng, & Xue, 1989).
2. Understanding Neuronal Damage in Glaucoma
Research on the phosphorylation of the heavy neurofilament subunit (NF-H) in an experimental glaucoma model of monkeys revealed significant dephosphorylation in glaucomatous eyes. This finding suggests that N-Phosphocreatine and related processes may play a role in understanding the damage to axonal transport in glaucoma (Kashiwagi et al., 2003).
3. Bisphosphonates' Antitumor Activity
Bisphosphonates, specifically nitrogen-containing bisphosphonates (N-BPs), are used to improve bone health in cancer patients. They exhibit anticancer activity by interacting with macrophages, endothelial cells, and tumor cells. This indicates that N-Phosphocreatine, as part of N-BPs, has significant implications in cancer research and treatment (Clézardin, 2011).
4. Cytosolic Entry of Nitrogen-Containing Bisphosphonates
A study identified a transporter complex crucial for the cytosolic entry of N-BPs, highlighting the importance of N-Phosphocreatine in understanding the delivery mechanism to molecular targets in the treatment of bone-related diseases (Yu et al., 2018).
5. Promotion of Bone Repair and Regeneration
Phosphocreatine-modified chitosan porous scaffolds have been shown to significantly enhance osteogenic differentiation and bone regeneration, demonstrating the potential of N-Phosphocreatine in tissue engineering and regenerative medicine (Liu et al., 2018).
特性
分子式 |
C4H8N3O5P-2 |
|---|---|
分子量 |
209.1 g/mol |
IUPAC名 |
2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2 |
InChIキー |
RMRKEMHUAGATCC-UHFFFAOYSA-L |
SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
正規SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
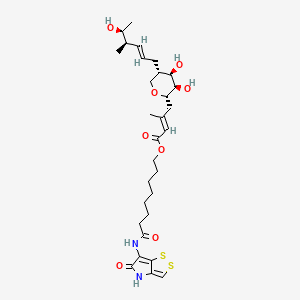
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)


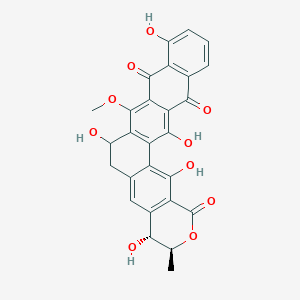
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
